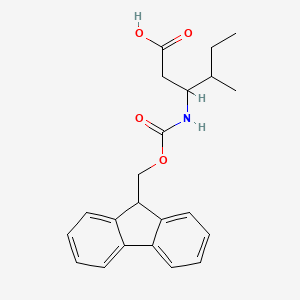

Fmoc-beta-homoisoleucine

Description

Significance as a Non-Canonical Amino Acid Building Block

The use of non-canonical amino acids like β-homoisoleucine is a powerful strategy in peptide design. nih.gov The introduction of a β-amino acid into a peptide chain alters its backbone structure, leading to the formation of more stable secondary structures, such as helices. researchgate.net This increased stability is a significant advantage, as natural peptides are often susceptible to rapid degradation by proteases in the body. By incorporating β-homoisoleucine, scientists can create peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability and, potentially, improved biological activity. nih.govsigmaaldrich.com

Foundational Role in Peptide Design and Development

Fmoc-β-homoisoleucine is a valuable tool for researchers and pharmaceutical companies involved in the development of peptide-based drugs. chemimpex.com Its incorporation into peptide sequences allows for the creation of novel therapeutic agents with improved pharmacokinetic profiles. The ability to fine-tune the properties of a peptide by including non-canonical amino acids like β-homoisoleucine is a key driver of innovation in this field. iris-biotech.de

The applications of Fmoc-β-homoisoleucine extend to various areas of research, including the synthesis of cyclic peptides and other complex peptide structures. chemimpex.com For instance, it has been used in the synthesis of an analogue of nodupetide, a cyclodepsipeptide with antimicrobial activity. researchgate.net Furthermore, β-peptides containing residues like β-homoisoleucine have been systematically studied to understand the influence of properties like hydrophobicity and helicity on their antifungal activity. acs.org This research highlights the versatility of Fmoc-β-homoisoleucine as a building block for creating diverse and functionally optimized peptides for a range of applications in biotechnology and medicine. chemimpex.comlookchem.com

Table 1: Properties of Fmoc-L-β-Homoisoleucine

| Property | Value |

|---|---|

| Synonyms | Fmoc-L-β-HomoIle-OH, (3R,4S)-3-(Fmoc-amino)-4-methylhexanoic acid chemimpex.com |

| CAS Number | 193954-27-7 chemimpex.com |

| Molecular Formula | C22H25NO4 chemimpex.com |

| Molecular Weight | 367.45 g/mol chemimpex.com |

| Appearance | White to off-white powder chemimpex.com |

| Purity | ≥ 99% (HPLC) chemimpex.com |

| Melting Point | 130 - 132 °C (decomposes) chemimpex.com |

| Storage Temperature | 2-8°C sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-3-14(2)20(12-21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZUUIWBAYOCDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc β Homoisoleucine

Established Synthetic Pathways from α-Amino Acid Precursors

The homologation of α-amino acids is a key strategy for the asymmetric synthesis of β-homoamino acids. thieme-connect.com The Arndt-Eistert approach, which proceeds via a Wolff rearrangement of diazoketones derived from N-protected α-amino acids, has been a fundamental method since the 1950s. thieme-connect.comniscpr.res.in This pathway allows for the conversion of readily available, optically pure α-amino acids into their corresponding β-homologues. niscpr.res.inresearchgate.net

Wolff Rearrangement Protocols

The Wolff rearrangement is a core reaction in the synthesis of β-amino acids from their α-counterparts. thieme-connect.comniscpr.res.in This reaction can be induced thermally, photochemically, or through metal ion catalysis, with silver (Ag+) ions being a common catalyst. thieme-connect.comniscpr.res.in The rearrangement of the intermediate α-diazo ketone proceeds with complete retention of configuration at the chiral center. thieme-connect.com

The general process involves the activation of an N-protected α-amino acid, such as Fmoc-L-isoleucine, and its subsequent reaction with diazomethane (B1218177) to form an α-diazo ketone. This intermediate is then subjected to the Wolff rearrangement to yield the desired β-amino acid. organic-chemistry.org

A significant advancement in the Wolff rearrangement for synthesizing Fmoc-β-homoamino acids is the use of ultrasound promotion. thieme-connect.comorganic-chemistry.orglookchem.com Sonication of the α-diazo ketone intermediate in the presence of a silver salt, such as silver benzoate, facilitates a clean and efficient rearrangement at room temperature. thieme-connect.comorganic-chemistry.org This method is particularly advantageous as it avoids the harsh basic conditions that the base-labile Fmoc protecting group is sensitive to. organic-chemistry.orglookchem.com The reaction proceeds smoothly within minutes, offering a rapid and high-yielding protocol. thieme-connect.com

The use of ultrasound provides a base-free, Ag+-catalyzed Wolff rearrangement that results in the clean formation of the β-amino acid derivative with minimal byproduct formation. thieme-connect.com The crude product obtained from this method is often pure enough for direct use in peptide synthesis without extensive purification. thieme-connect.comorganic-chemistry.org

A critical aspect of synthesizing chiral molecules like Fmoc-β-homoisoleucine is maintaining the stereochemical integrity of the starting material. The Wolff rearrangement itself is known to proceed with complete retention of configuration. thieme-connect.com However, epimerization, the loss of stereochemical purity, can occur during the initial activation of the carboxylic acid group of the Fmoc-α-amino acid. thieme-connect.com

Ultrasound-promoted Wolff rearrangement protocols have demonstrated excellent stereochemical control, with minimal epimerization observed for most amino acids. thieme-connect.comorganic-chemistry.org The enantiomeric purity of the resulting β-homoamino acids has been verified using techniques like capillary zone electrophoresis (CZE) with chiral buffer systems. thieme-connect.comorganic-chemistry.org For many Fmoc-protected amino acids, no significant epimerization occurs under these mild, sonochemical conditions. organic-chemistry.org The primary exception noted in broader studies is phenylglycine, where some racemization can occur during the carboxylic group activation step. thieme-connect.comorganic-chemistry.org The use of coupling agents like Oxyma Pure in combination with carbodiimides has been shown to effectively suppress racemization during peptide bond formation, a principle that can be applied to minimize epimerization during the activation step. orgsyn.orgmdpi.com

Alternative Homologation Approaches

While the Wolff rearrangement is the most prominent method, other homologation strategies exist. One such approach involves the reduction of the carboxyl function of an N-protected α-amino acid to an alcohol, followed by conversion to a β-amino iodide and then a β-amino cyanide, which can be hydrolyzed to the β-amino acid. researchgate.net Another method utilizes the acylation of diazomethane with Fmoc-amino acid pentafluorophenyl esters in the presence of a tertiary base. core.ac.uk This approach also yields the key α-diazo ketone intermediate for the subsequent Wolff rearrangement. core.ac.uk

Protecting Group Strategies in Synthesis

In the synthesis of Fmoc-β-homoisoleucine, the choice of protecting groups is crucial for directing the reaction and preventing unwanted side reactions. americanpeptidesociety.orgiris-biotech.de The fluorenylmethyloxycarbonyl (Fmoc) group is employed for the protection of the α-amino group of the starting isoleucine. americanpeptidesociety.orgiris-biotech.de The Fmoc group is advantageous due to its base-lability, allowing for its removal under mild basic conditions, typically with piperidine (B6355638) in dimethylformamide (DMF). americanpeptidesociety.orgiris-biotech.de This orthogonality allows for the selective deprotection of the amino group without affecting other protecting groups that might be present on the side chains of other amino acids in a larger peptide synthesis. iris-biotech.denumberanalytics.com

The primary challenge with the Fmoc group is its sensitivity to basic conditions, which must be considered when choosing reagents for other synthetic steps. thieme-connect.comcore.ac.uk For instance, traditional Wolff rearrangement conditions involving strong bases are incompatible with the Fmoc group, necessitating the development of milder, base-free methods like the ultrasound-promoted protocol. thieme-connect.comlookchem.com

In the context of peptide synthesis involving Fmoc-β-homoisoleucine, other protecting groups may be used for the side chains of other amino acid residues. iris-biotech.decreative-peptides.com For example, acid-labile groups like tert-butyl (tBu) are commonly used to protect carboxyl and hydroxyl groups, as they can be removed with strong acids like trifluoroacetic acid (TFA) without affecting the Fmoc group. iris-biotech.decreative-peptides.com This orthogonal protection scheme is fundamental to modern solid-phase peptide synthesis (SPPS). iris-biotech.deub.edu

Purity and Yield Optimization in Compound Preparation

Optimizing the purity and yield of Fmoc-β-homoisoleucine is a key focus of synthetic efforts. The ultrasound-promoted Wolff rearrangement has proven to be a highly efficient method, consistently providing high yields of the desired product. thieme-connect.comorganic-chemistry.org The mild, base-free reaction conditions contribute to a cleaner reaction profile, minimizing the formation of byproducts and simplifying purification. thieme-connect.com

The crude reaction mixtures from the sonochemical method often show no significant byproducts by 1H NMR spectroscopy and HPLC analysis, and the resulting β-amino acids can frequently be used in subsequent peptide synthesis steps without further purification. thieme-connect.com When purification is necessary, standard chromatographic techniques are employed. rsc.org

The following table provides a summary of the key synthetic steps and their impact on yield and purity:

| Step | Method | Key Reagents | Conditions | Typical Yield | Purity | Reference |

| α-Diazo Ketone Formation | Mixed Anhydride | Fmoc-L-isoleucine, Isobutyl chloroformate, N-Methylmorpholine, Diazomethane | -15°C to 0°C | Good | High | organic-chemistry.org |

| α-Diazo Ketone Formation | Pentafluorophenyl Ester | Fmoc-L-isoleucine-PFP, Diazomethane, Triethylamine | Room Temperature | Good | Crystalline Solid | core.ac.uk |

| Wolff Rearrangement | Ultrasound-Promoted | α-Diazo ketone, Silver benzoate, Water/Dioxane | Sonication, Room Temp | High | High (often used without further purification) | thieme-connect.comorganic-chemistry.org |

| Wolff Rearrangement | Thermal | α-Diazo ketone, Silver benzoate, Dioxane/Water | Reflux | 50-90% | Good | core.ac.ukniscpr.res.in |

Integration Strategies in Peptide Synthesis

Solution-Phase Peptide Synthesis (LPPS) Considerations

While less common for long peptides, Liquid-Phase (or Solution-Phase) Peptide Synthesis (LPPS) can be employed for the synthesis of short peptides or for the large-scale production of a specific peptide fragment containing Fmoc-beta-homoisoleucine. beilstein-journals.org

In LPPS, all reactions are carried out in a homogeneous solution. Unlike SPPS, there is no solid support; this means that the peptide intermediates must be isolated and purified after each coupling and deprotection step, typically by crystallization or chromatography. beilstein-journals.org

The use of this compound in LPPS follows the same principles of amine protection and carboxyl activation. However, the challenges are different:

Purification : The primary drawback is the laborious purification required after each step, which makes the synthesis of long peptides impractical.

Solubility : As the protected peptide chain grows, its solubility can change, potentially complicating reactions and purification.

Reagent Stoichiometry : Unlike SPPS, using a large excess of reagents is not feasible, as the excess must be removed during purification. This demands more precise control over reaction stoichiometry.

Despite these challenges, LPPS can be advantageous for producing specific dipeptides or short segments containing beta-homoisoleucine that might later be used in a fragment condensation strategy to build a larger peptide. acs.org

Hybrid Solid- and Solution-Phase Techniques

A powerful approach for the synthesis of complex peptides, especially cyclic peptides, is the combination of solid-phase peptide synthesis for the assembly of a linear precursor followed by cyclization in the solution phase. researchgate.net This hybrid strategy leverages the efficiency of SPPS for chain elongation and the advantages of solution-phase chemistry for the final cyclization step. rsc.org

For the synthesis of longer peptides, a fragment assembly or convergent synthesis approach can be highly effective. chempep.com In this strategy, smaller peptide fragments are synthesized independently, purified, and then coupled together in solution.

When incorporating Fmoc-β-homoisoleucine into a fragment assembly strategy, the following points are critical:

Fragment Selection: The peptide is divided into smaller fragments, ideally with a C-terminal glycine or proline to minimize the risk of racemization during fragment coupling. researchgate.net The fragment containing the sterically hindered β-homoisoleucine should be designed to be as small as practical to ease its synthesis and subsequent coupling.

Protection Strategy: A fully protected peptide fragment is typically synthesized on the solid phase using the Fmoc/tBu strategy. peptide.com The fragment is then cleaved from the resin while keeping the side-chain protecting groups intact.

Coupling in Solution: The protected fragments are then coupled in solution using low-racemization coupling methods. The challenges of slow kinetics and aggregation associated with β-homoisoleucine are also pertinent in this step and must be addressed with appropriate reagents and conditions.

The synthesis of cyclic peptides often involves the cyclization of a linear precursor in solution. mdpi.com This is a key step where the principles of solution-phase chemistry are critical for success. The synthesis of [β-HIle]²-nodupetide, an analogue of the cyclic peptide nodupetide, provides a specific example of this hybrid approach. rsc.org

The process typically involves:

Solid-Phase Synthesis of the Linear Precursor: The linear peptide containing Fmoc-β-homoisoleucine is assembled on a solid support using standard Fmoc-SPPS. rsc.org

Cleavage from the Resin: The linear peptide is cleaved from the resin, often with simultaneous deprotection of the side chains, or in a manner that leaves the side chains protected for a subsequent global deprotection after cyclization.

Solution-Phase Cyclization: The linear peptide is then cyclized in solution under high dilution to favor intramolecular cyclization over intermolecular polymerization. researchgate.net The choice of cyclization site is crucial; for instance, having a glycine at the C-terminus can be advantageous for the cyclization process. rsc.org

Key parameters for successful solution-phase cyclization are summarized below.

| Parameter | Importance | Typical Conditions |

| Concentration | High dilution favors intramolecular cyclization and minimizes oligomerization. | 0.1 - 1 mM in a suitable solvent. |

| Coupling Reagent | Must be highly efficient to overcome conformational constraints and steric hindrance. | HATU, PyBOP, TBTU. mdpi.comresearchgate.net |

| Solvent | Must solubilize the linear peptide and be compatible with the coupling reagents. | DMF, Dichloromethane (DCM). researchgate.net |

| Additives | Bases like DIPEA or HOBt can be used to facilitate the reaction. | Stoichiometric amounts relative to the peptide. |

The integration of Fmoc-β-homoisoleucine into peptides using these advanced strategies allows for the creation of novel peptide structures with potentially enhanced biological properties.

Conformational and Structural Influence of Fmoc β Homoisoleucine in Peptides

Induction and Stabilization of Peptide Secondary Structures

The presence of Fmoc-β-homoisoleucine within a peptide sequence has a profound impact on its secondary structure, contributing to the formation and stabilization of specific helical conformations.

β-peptides, oligomers of β-amino acids, are known to adopt a variety of helical structures, with the 14-helix being one of the most well-characterized. The 14-helix is defined by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i-2, forming a 14-membered ring. Research has shown that β-amino acids with side-chain branching at the β-carbon, such as β³-homoisoleucine, are effective promoters of the 14-helical conformation. This contrasts with β³-amino acids that lack branching adjacent to the β-carbon, which may not favor the 14-helix.

The stabilizing effect of β-branched residues on the 14-helix is a significant finding in the field of β-peptide foldamers. This understanding allows for the rational design of β-peptides with predictable and stable secondary structures, which is crucial for their application as mimics of α-helical peptides and inhibitors of protein-protein interactions.

Circular dichroism (CD) spectroscopy is a key technique for assessing the helical content of peptides. Studies on β-peptides have demonstrated that the incorporation of β³-amino acids with branched side chains, such as β³-homoisoleucine, contributes to the stability of the 14-helix in solution. While specific CD data for peptides composed solely of Fmoc-β-homoisoleucine is not extensively available, the broader understanding of β-branched amino acids provides strong evidence for its helix-promoting properties.

| Peptide Composition | Dominant Secondary Structure | Method of Analysis | Reference |

| β-peptide with β³-homovaline (γ-branched) | 14-helix | CD Spectroscopy | nih.gov |

| β-peptide with β³-homoisoleucine (γ-branched) | Inferred 14-helix stabilization | Comparative Analysis | nih.gov |

| Cyclic hexapeptide with β-branched residues | Stabilized βII+βII conformation | NMR Spectroscopy, MD Simulations | nih.gov |

Impact on Peptide Tertiary and Quaternary Structures

Beyond secondary structure, Fmoc-β-homoisoleucine exerts significant control over the higher-order assembly of peptides into tertiary and quaternary structures.

While detailed kinetic and thermodynamic studies on the folding pathways of peptides containing Fmoc-β-homoisoleucine are limited, the principles of β-turn formation and stabilization by branched residues offer insights. β-turns are crucial elements in protein folding, enabling the polypeptide chain to reverse its direction. The conformational constraints imposed by β-branched residues can act as nucleation sites, guiding the peptide to fold into specific tertiary structures. In the context of β-peptides, the stabilization of local helical structures by β-homoisoleucine can be a critical step in the pathway to forming more complex folded architectures.

One of the most striking effects of incorporating β-homoisoleucine is its ability to dictate the stoichiometry of peptide bundles. Research on the self-assembly of amphiphilic β³-peptides has shown a clear relationship between side-chain structure and the resulting quaternary structure. β³-peptides containing β³-homoleucine, which is not branched at the γ-carbon, tend to form octameric bundles. In contrast, when β³-homoleucine is replaced with β³-homoisoleucine, which has a branch at the γ-carbon, the peptides assemble into stable tetramers. nih.gov

This observation highlights the critical role of side-chain branching in controlling the packing of helices within a bundle. The steric hindrance introduced by the γ-branched side chain of β-homoisoleucine appears to favor a tetrameric arrangement over the octameric state. nih.gov The thermodynamic stability of the tetramer formed by the β-homoisoleucine-containing peptide was found to be nearly identical to that of a tetramer formed by a peptide containing β³-homovaline, another γ-branched β-amino acid. nih.gov

| Core Residue in β³-peptide | Resulting Bundle Stoichiometry | Key Structural Feature | Reference |

| β³-homoleucine | Octamer | No γ-carbon branching | nih.gov |

| β³-homovaline | Tetramer | γ-carbon branching | nih.gov |

| β³-homoisoleucine | Tetramer | γ-carbon branching | nih.gov |

Side-Chain Branching Effects on Conformational Stability

The branching of the side chain in β-homoisoleucine has a significant impact on the conformational stability of the peptide. This effect is primarily attributed to the restriction of dihedral angle rotation, which pre-organizes the peptide backbone and side chain for folding.

The thermodynamic metrics of β³-peptide bundles further underscore the importance of side-chain branching. The tetrameric bundle formed by the β-homoisoleucine-containing peptide exhibits cooperative, two-state folding transitions, similar to naturally occurring proteins. nih.gov This indicates a high degree of conformational stability and a well-defined folded state, which is a direct consequence of the structural constraints imposed by the γ-branched side chains.

Academic Research Applications of Fmoc β Homoisoleucine

Design and Engineering of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or bioactivity. The incorporation of β-amino acids, such as β-homoisoleucine, is a common strategy in peptidomimetic design. The additional carbon in the backbone of β-amino acids can lead to the formation of unique and stable secondary structures, such as helices and turns, which are not accessible to natural α-peptides.

Development of Proteolytically Stable Peptidomimetics

A primary driver for the use of β-amino acids in peptidomimetics is their inherent resistance to enzymatic degradation. Natural peptides are often rapidly broken down by proteases in the body, limiting their therapeutic potential. The altered backbone structure of β-peptides is not recognized by most proteases, leading to significantly increased half-lives in biological systems. While this principle is broadly applied to β-peptides, specific studies quantifying the proteolytic stability of peptides containing Fmoc-β-homoisoleucine were not identified.

Modulation of Binding Affinity and Selectivity

The three-dimensional structure of a peptide is crucial for its binding affinity and selectivity to a biological target. The incorporation of β-amino acids like β-homoisoleucine can introduce conformational constraints that lock the peptide into a bioactive conformation. This can lead to enhanced binding to the target receptor or enzyme. The specific stereochemistry and the bulky isobutyl side chain of β-homoisoleucine would be expected to influence the conformational landscape of a peptide, potentially leading to altered binding properties. However, specific research data demonstrating the modulation of binding affinity and selectivity through the incorporation of Fmoc-β-homoisoleucine is not available in the reviewed literature.

Design of Bioactive β-Peptides

The design of bioactive β-peptides often involves mimicking the spatial arrangement of side chains in a known bioactive α-peptide. nih.gov By strategically placing the side chains of β-amino acids, it is possible to replicate the pharmacophore of the original peptide on a more stable β-peptide backbone. nih.gov Fmoc-β-homoisoleucine, with its protected amine group, is a key building block in the solid-phase synthesis of such bioactive β-peptides. nih.gov Despite the general applicability, specific examples of bioactive β-peptides designed and synthesized using Fmoc-β-homoisoleucine, along with their bioactivity data, are not detailed in the available research.

Protein Engineering Applications

Protein engineering involves the modification of protein structures to enhance their functionality or to create proteins with novel functions. The incorporation of unnatural amino acids is a powerful tool in this field.

Modification of Protein Structures for Enhanced Functionality

Introducing β-amino acids into a protein's structure would represent a significant modification, creating a localized region with a different backbone geometry. This could be used to introduce specific structural motifs, enhance stability, or alter the protein's interaction with other molecules. The use of Fmoc-β-homoisoleucine in a cell-free protein synthesis system or through chemical ligation could potentially be a method for such modifications. At present, there is no specific research available that documents the successful incorporation of Fmoc-β-homoisoleucine into proteins and the resulting changes in functionality.

Studies in Protein Stability and Folding

The incorporation of β-amino acids, such as β-homoisoleucine, into peptide sequences is a recognized strategy for enhancing protein and peptide stability. Peptides composed entirely of or containing β-amino acid units demonstrate a significant resistance to degradation by a wide array of peptidases both in vivo and in vitro nih.govnih.govnih.gov. This increased proteolytic stability is a critical attribute for the development of therapeutic peptides with improved pharmacokinetic profiles.

Research has shown that the introduction of β-amino acids can also influence the secondary structure and folding of peptides. In one study, a library of analogues of a β-peptide was synthesized to identify variants with improved structural and functional characteristics. The substitution of β³-homovaline with β³-homoisoleucine resulted in a more pronounced 14-helix structure, as evidenced by circular dichroism (CD) spectroscopy nih.gov. Nuclear magnetic resonance (NMR) analysis of the optimized analogue containing β³-homoisoleucine revealed subtle but significant conformational changes, including a broadening of the 14-helix face, which was correlated with improved biological activity nih.gov.

Table 1: Comparison of β-peptide Analogues

| Analogue | Key Substitution | CD Signature (214 nm) | Conformational Impact |

|---|---|---|---|

| Original β-peptide | β³-homovaline | Standard 14-helix | Baseline structure |

These findings underscore the potential of using Fmoc-β-homoisoleucine as a tool in protein engineering to fine-tune the conformational stability and biological function of peptides.

Utilization as Biochemical Tools

While the primary application of Fmoc-β-homoisoleucine is in the synthesis of modified peptides, the resulting β-homoisoleucine-containing peptides have the potential to be utilized as biochemical tools for studying biological systems and in bioconjugation research.

At present, there is a lack of specific published research demonstrating the direct use of Fmoc-β-homoisoleucine or peptides derived from it as biochemical probes. However, the inherent stability of β-peptides makes them attractive candidates for the development of robust molecular probes. In principle, a peptide containing β-homoisoleucine could be functionalized with a reporter group, such as a fluorophore or a biotin (B1667282) tag, to create a probe for investigating protein-protein interactions or for use in cellular imaging. The resistance of the β-peptide backbone to enzymatic degradation would ensure the probe's integrity in biological environments.

The chemical structure of Fmoc-β-homoisoleucine, possessing a carboxylic acid and a protected amine, allows for its straightforward incorporation into peptides which can then be used in bioconjugation. General bioconjugation strategies that are applicable to peptides containing β-homoisoleucine include the formation of stable amide bonds using coupling reagents or ligation methods that target the N- or C-terminus of the peptide rsc.org.

Furthermore, if other reactive amino acids, such as cysteine, are included in a peptide sequence alongside β-homoisoleucine, site-specific conjugation can be achieved. For instance, the thiol group of a cysteine residue can be selectively targeted for the attachment of molecules of interest nih.gov. Another approach involves the use of specialized linkers, such as β-lactams, which can react with the ε-amino group of lysine (B10760008) residues within the peptide chain nih.gov. While these methods are well-established for α-peptides, they are theoretically applicable to peptides containing β-amino acids, thereby enabling the creation of complex bioconjugates with enhanced stability.

Library Synthesis and Combinatorial Approaches

Fmoc-β-homoisoleucine is a valuable building block in the construction of peptide libraries for combinatorial chemistry and high-throughput screening. The use of β-amino acids in these libraries introduces structural diversity that is not accessible with the 20 proteinogenic α-amino acids.

A notable application involved the synthesis of a 1,000-member one-bead-one-β-peptide library where β³-homoisoleucine was one of ten β³-amino acids used to systematically replace β³-homovaline residues at three positions in a parent β-peptide sequence nih.gov. This library was screened for improved biological activity, and the "hit" peptides were sequenced using mass spectrometry. This study successfully demonstrated the feasibility of creating and screening large β-peptide libraries to rapidly identify analogues with enhanced properties nih.gov.

In another approach, researchers have developed methods for the ribosomal synthesis of macrocyclic peptide libraries that include β²-homo-amino acids nih.gov. This technique allows for the creation of large and diverse libraries for screening against various therapeutic targets. The compatibility of β-homo-amino acids with the ribosomal machinery opens up new avenues for the discovery of novel bioactive peptides.

Table 2: Examples of Library Synthesis Incorporating β-Amino Acids

| Library Type | Synthesis Method | β-Amino Acid Component | Application |

|---|---|---|---|

| One-Bead-One-β-Peptide | Solid-Phase Synthesis | β³-homoisoleucine | Screening for improved biological activity |

Computational and Theoretical Studies

The conformational properties of β-amino acids and the peptides they form are a subject of significant interest in computational and theoretical chemistry. These studies provide valuable insights into the structural preferences of these unnatural building blocks, which can guide the rational design of peptidomimetics.

Theoretical analyses of the secondary structures of β-peptides have been conducted using quantum mechanics and molecular dynamics simulations nih.gov. These studies have rationalized the observed conformational features of β-peptides, such as their propensity to form various helical structures (e.g., 14-helix, 12-helix) and turns nih.gov. The stability of these secondary structures is influenced by the substitution pattern on the β-amino acid backbone nih.gov.

Computational studies have also investigated the conformational energies of different β-amino acids in a model peptide environment using methods like Hartree-Fock (HF) and density functional theory (DFT) scirp.orgresearchgate.net. These calculations help to predict the most stable conformations of β-amino acids in both the gas phase and in solution, taking into account factors like intramolecular hydrogen bonding and solvation effects scirp.orgresearchgate.net. For instance, it has been shown that β³-substituted amino acids are often more stable than their β² counterparts scirp.orgresearchgate.net.

Currently, there is a lack of published QSAR or QSFR studies that specifically focus on peptides containing Fmoc-β-homoisoleucine. However, the principles of QSAR modeling are broadly applicable to peptidomimetics that incorporate unnatural amino acids nih.gov. QSAR models for peptides typically use amino acid descriptors to correlate the structure of a peptide with its biological activity uestc.edu.cnsddn.es.

In the context of β-homoisoleucine, a QSAR study could, for example, investigate how variations in the stereochemistry or position of this residue within a peptide sequence affect its binding affinity to a particular receptor. Such models would be valuable for the rational design of more potent and selective peptide-based drugs. The development of such QSAR models would require a dataset of peptides with known biological activities and would likely employ computational techniques to calculate relevant molecular descriptors for the β-homoisoleucine residue.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Fmoc-β-homoisoleucine |

| β-homoisoleucine |

| Fmoc-β³-homoisoleucine |

| β³-homovaline |

| Cysteine |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules. In the context of peptides containing Fmoc-β-homoisoleucine, MD simulations provide critical insights into their conformational dynamics and structural preferences. Peptides are often highly flexible molecules that can adopt various structures, and understanding these conformations is key to deciphering their biological function. bonvinlab.org

The process of an MD simulation for a peptide containing β-homoisoleucine involves several key steps. Initially, a starting structure of the peptide is generated, often in an idealized conformation such as a helix or sheet. bonvinlab.org This structure is then placed within a simulated environment, typically a box of water molecules, and subjected to calculations that model the forces between atoms. acs.org By solving Newton's equations of motion, the simulation tracks the trajectory of each atom over time, revealing how the peptide folds, moves, and interacts with its surroundings. nih.govnih.gov These simulations can be run for timescales ranging from nanoseconds to microseconds, depending on the complexity of the system and the computational resources available. bonvinlab.org

Table 1: Key Parameters and Outputs of Molecular Dynamics Simulations for Peptides

| Parameter/Output | Description | Relevance to Fmoc-β-Homoisoleucine Peptides |

|---|---|---|

| Force Field | A set of parameters used to calculate the potential energy of the system (e.g., CHARMm27, AMBER). | Defines the energetic properties of the β-amino acid residue to ensure accurate simulation of its behavior. acs.org |

| Solvent Model | The representation of the solvent, typically water (e.g., TIP3P). | Crucial for accurately modeling peptide-solvent interactions and hydrophobic effects driven by the isoleucine side chain. acs.org |

| Simulation Time | The duration of the simulation (e.g., nanoseconds, microseconds). | Longer simulations are required to sample a wider range of conformational states and observe significant structural transitions. bonvinlab.org |

| Conformational Sampling | The exploration of different possible 3D structures the peptide can adopt. | Reveals the preferred secondary structures (e.g., helices, sheets) induced by the β-homoisoleucine residue. bonvinlab.org |

| Hydrogen Bond Analysis | Identification and tracking of hydrogen bonds within the peptide and with the solvent. | Helps to understand the stability of secondary structures and the specific folding patterns. biorxiv.org |

| Free Energy Landscape | A map of the energy associated with different peptide conformations. | Identifies the most stable and low-energy structures that the peptide is likely to adopt in solution. biorxiv.org |

Machine Learning Approaches for Peptide Design

The integration of machine learning (ML) and artificial intelligence (AI) has opened new frontiers in peptide design, enabling the exploration of vast chemical spaces to discover novel peptides with desired properties. nih.govrsc.org These computational approaches are particularly advantageous for designing peptides that include non-natural amino acids (NNAAs) like β-homoisoleucine, which can significantly expand the functional and structural diversity of peptide libraries. nih.gov

Machine learning models, particularly deep generative models, can learn the underlying patterns and chemical rules from large datasets of existing peptide sequences and their properties. rsc.org By treating peptides as sequences of amino acids, these models can generate new sequences that are predicted to have specific activities, such as high binding affinity to a biological target. nih.govu-tokyo.ac.jp The inclusion of non-canonical amino acids in the training data allows these models to design peptides that go beyond the limitations of the 20 standard proteinogenic amino acids. biorxiv.org

Several ML strategies are employed for this purpose:

Generative Models: Tools like PepINVENT utilize a generative AI model that can navigate the vast chemical space of both natural and non-natural amino acids to propose novel and diverse peptide designs. nih.gov Such models can be trained to understand the fundamental structure of peptides and can design new amino acids to fit specific positions within a peptide chain. nih.gov

Predictive Models: In a regression setting, ML algorithms can predict a quantitative value for a peptide's quality, such as its bioactivity or inhibitory concentration. nih.gov By starting with a training set of peptides with known activities, the model can learn the relationship between sequence and function, and then be used to screen virtual libraries containing NNAAs to find new, highly active candidates. nih.gov

Reinforcement Learning (RL): This approach can be coupled with generative models to guide the design process toward specific goals. nih.gov The model generates a peptide, a scoring function evaluates its properties (e.g., predicted binding affinity), and this feedback is used to "reinforce" the generation of better peptides over multiple iterations. nih.govrsc.org

The use of β-homoisoleucine in ML-driven peptide design can confer enhanced properties such as increased stability against enzymatic degradation and improved binding affinity. chemimpex.com Machine learning algorithms can learn how the specific structural constraints imposed by β-homoisoleucine contribute to these properties and can strategically place it in a sequence to optimize a desired outcome. This synergy between advanced computational methods and an expanded amino acid alphabet is accelerating the discovery of new peptide-based therapeutics and research tools. biorxiv.org

Table 2: Machine Learning Methodologies in Peptide Design

| Methodology | Description | Application in Designing with Fmoc-β-Homoisoleucine |

|---|---|---|

| Neural Language Models (NLMs) | Treat peptide sequences like a language, predicting the next amino acid based on the preceding ones. rsc.org | Can generate novel peptide sequences incorporating β-homoisoleucine by learning its "grammatical" rules in a biological context. |

| Variational Autoencoders (VAEs) | Map peptides to a compressed latent space and then decode points from this space to generate new peptide sequences. rsc.org | Allows for the exploration of the chemical space around known active peptides to generate novel analogues containing β-homoisoleucine. |

| Generative Adversarial Networks (GANs) | Involve two neural networks, a generator and a discriminator, that compete to produce realistic and effective peptide sequences. | Can be used to generate highly novel peptide sequences with β-homoisoleucine that are indistinguishable from functional peptides. |

| Flow-Based Generative Models | Models like NCFlow are capable of incorporating any arbitrary non-canonical amino acid into a given protein or peptide structure. biorxiv.org | Directly facilitates the in silico insertion of β-homoisoleucine into existing peptide scaffolds to predict improvements in binding affinity. biorxiv.org |

Q & A

Q. What are the optimal conditions for incorporating Fmoc-β-homoisoleucine into solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Use Fmoc-β-homoisoleucine in SPPS with coupling agents like HBTU or HATU (0.95–1.2 equivalents) in DMF or NMP. Activate the amino acid with 1–4% DIEA for 5–10 minutes before coupling.

- Monitor coupling efficiency via Kaiser or chloranil tests. For sterically hindered residues like β-homoisoleucine, extend coupling times (30–60 minutes) and repeat couplings if necessary.

- Deprotect Fmoc groups with 20% piperidine in DMF (2 × 5 min) to minimize side reactions .

- Purify crude peptides via reverse-phase HPLC using gradients of acetonitrile/water (0.1% TFA) .

Q. How can researchers assess the purity and structural integrity of Fmoc-β-homoisoleucine-containing peptides?

Methodological Answer:

- Use analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile) to quantify purity. Confirm molecular weight via MALDI-TOF or ESI mass spectrometry.

- For chiral integrity, employ chiral HPLC or Marfey’s reagent to detect racemization, a common issue with β-amino acids during SPPS .

- Validate secondary structure formation (e.g., β-sheets or helices) using circular dichroism (CD) spectroscopy or NMR .

Advanced Research Questions

Q. How can conflicting data on Fmoc-β-homoisoleucine’s stability under microwave-assisted SPPS be resolved?

Methodological Answer:

- Microwave heating (50–75°C) accelerates coupling but may increase racemization. Compare results from microwave vs. room-temperature protocols using chiral analysis.

- Optimize microwave parameters: limit irradiation time (<10 min per coupling) and use lower power (20–30 W). Validate with LC-MS to detect degradation byproducts like diketopiperazines .

- Cross-reference findings with studies on structurally similar β-amino acids (e.g., Fmoc-β-homoalanine) to identify systematic trends .

Q. What computational strategies predict the impact of β-homoisoleucine on peptide conformation and supramolecular assembly?

Methodological Answer:

- Perform molecular dynamics (MD) simulations using software like GROMACS or AMBER to model peptide folding and aggregation. Parameterize force fields for β-amino acids using density functional theory (DFT) calculations.

- Analyze hydrogen-bonding networks and steric effects caused by the β-carbon branching. Compare with experimental data from XRD or cryo-EM .

Q. How does β-homoisoleucine’s hygroscopicity affect storage and handling in peptide synthesis?

Methodological Answer:

- Store Fmoc-β-homoisoleucine under inert gas (argon) at –20°C in desiccated containers. Pre-dry the residue with molecular sieves before use.

- Monitor water content via Karl Fischer titration. If hydrolysis occurs, repurify via trituration with cold diethyl ether or lyophilization .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported coupling efficiencies for β-homoisoleucine in SPPS?

Methodological Answer:

Q. What orthogonal methods confirm the absence of β-sheet disruption in β-homoisoleucine-modified hydrogels?

Methodological Answer:

- Combine CD spectroscopy with FTIR (amide I band analysis) to detect β-sheet content. Validate via TEM or AFM for fibrillar morphology.

- Compare mechanical properties (rheology) with control hydrogels lacking β-homoisoleucine .

Methodological Optimization

Q. What steps minimize epimerization during Fmoc-β-homoisoleucine incorporation in long peptide sequences?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.